Compound Description: Acrizanib (LHA510) is a potent small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). [] It was specifically designed for topical ocular delivery and is investigated as a potential therapy for neovascular age-related macular degeneration. []
Relevance: Acrizanib shares with 2-(benzyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide the presence of a pyrimidine ring substituted with a trifluoromethyl group. Additionally, both compounds are designed to interact with specific biological targets, highlighting their potential as pharmaceutical agents. []
Compound Description: This compound is cited as a key component in pharmaceutical compositions. [] While specific biological activities are not elaborated upon in the provided abstract, its inclusion suggests potential therapeutic applications.
Relevance: This compound shares with 2-(benzyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide the core structure of a substituted piperidine ring linked to an aromatic ring. The presence of fluorine substituents in both compounds further highlights their structural similarities. []
Compound Description: VUF11211 is a high-affinity antagonist of the chemokine receptor CXCR3. [] It exhibits a rigid, elongated structure characterized by two basic groups, a piperazinyl-piperidine moiety, and is suggested to bind allosterically to CXCR3. []
Relevance: While structurally distinct from 2-(benzyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide, VUF11211 shares the presence of a piperidine ring, highlighting a common structural motif often found in compounds with biological activity. The research on VUF11211 emphasizes the importance of understanding the binding modes of antagonists, which could be relevant for studying the target compound. []
Compound Description: NBI-74330 is a high-affinity CXCR3 antagonist with an 8-azaquinazolinone core structure and lacks any basic groups. [] It binds to the minor pocket of the CXCR3 transmembrane domain, interacting with specific residues. []
Relevance: Like 2-(benzyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide, NBI-74330 contains a trifluoromethyl substituent on an aromatic ring, suggesting a possible shared strategy for modulating physicochemical properties. Research on NBI-74330, like VUF11211, underscores the significance of allosteric binding sites and the importance of understanding antagonist interactions with receptors, which may hold relevance for studying the target compound. []
Compound Description: This compound serves as a central molecule for exploring diverse solid-state forms, including cocrystals, polymorphs, and solvates. [] This research highlights the impact of crystal structure on physicochemical properties relevant to drug development.
Relevance: This compound exhibits a striking structural similarity to 2-(benzyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide. Both share a pyrimidine ring directly substituted with a trifluoromethyl-phenyl group and an acetamide group. This strong structural similarity positions this compound as a highly relevant analogue for understanding the target compound's properties and potential applications. []
Compound Description: BCTP is a potent transient receptor potential vanilloid type 1 (TRPV1) antagonist exhibiting a classic polymodal inhibition profile. [] It effectively blocks the activation of TRPV1 by capsaicin, low pH, and heat, demonstrating analgesic effects with reduced hyperthermia compared to other TRPV1 antagonists. []
Relevance: BCTP shares a substituted pyrimidine ring as a central structural feature with 2-(benzyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide. Although their target receptors differ, the shared motif and BCTP's success in mitigating hyperthermia, a common side effect of TRPV1 antagonists, offer valuable insights for drug development, potentially informing strategies for optimizing the target compound's properties and therapeutic window. []
Compound Description: AMG517 is a potent and selective TRPV1 antagonist. [] It effectively blocks TRPV1 activation by various stimuli, including capsaicin, protons, and heat. [] While demonstrating analgesic properties, AMG517's clinical development encountered a significant hurdle due to transient hyperthermia observed in preclinical and clinical studies. []
Relevance: AMG8163, along with AMG517, shares a notable structural similarity with 2-(benzyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide. The common features include a pyrimidine ring and a trifluoromethyl substituent. This structural resemblance further reinforces the possibility of the target compound exhibiting TRPV1 antagonistic activity while raising concerns about potential hyperthermic side effects. The development of AMG8163 and AMG517 underscores the challenges in developing TRPV1 antagonists as therapeutic agents due to their impact on thermoregulation. Further investigation into the structure-activity relationships of these compounds, focusing on mitigating hyperthermia, could be beneficial. []
Compound Description: OSU-03012 acts as a phosphoinositide-dependent protein kinase-1 (PDK-1) inhibitor, exhibiting anti-cancer properties. [] It effectively disrupts the binding of the oncogenic transcription factor Y-box binding protein-1 (YB-1) to the epidermal growth factor receptor (EGFR) promoter. [] This disruption leads to a reduction in EGFR expression and inhibits the growth of basal-like breast cancer cells in vitro and in vivo. []
Relevance: OSU-03012 and 2-(benzyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide share a common structural feature: the presence of a trifluoromethyl group attached to an aromatic ring. This shared motif may indicate similar strategies employed to modulate the compounds' physicochemical properties. Furthermore, both compounds demonstrate biological activities, albeit targeting different pathways, highlighting their potential as lead compounds for drug development. []
Compound Description: This compound demonstrates efficacy as an orally active melanin-concentrating hormone receptor 1 (MCHr1) antagonist. [] It effectively inhibits MCH-mediated calcium release and exhibits favorable pharmacokinetic properties, including good plasma and central nervous system exposure upon oral administration. [] This compound represents a potential treatment option for obesity due to its ability to promote weight loss in preclinical models. []
Relevance: This compound shares a structural resemblance with 2-(benzyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide, particularly in the benzyloxyphenyl-acetamide moiety. Although they target different receptors, the structural similarity and oral efficacy of this MCHr1 antagonist could offer insights into potential applications and optimization strategies for the target compound. []
Compound Description: This pyrimidine derivative acts as a potent inhibitor of NF-κB and AP-1 transcription factors, playing crucial roles in inflammation and immune response. [] Structure-activity relationship studies revealed the significance of the 2-chloro, 4-trifluoromethyl, and 5-carboxamide substituents for its activity. [] Specifically, replacing the 2-chlorine with fluorine maintained activity while enhancing potential oral bioavailability. []
Relevance: This compound shares with 2-(benzyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide the core structure of a trifluoromethyl-substituted pyrimidine ring. While the target compound's biological activity remains unknown, the presence of this shared motif and the extensive SAR data available for the NF-κB/AP-1 inhibitor offer valuable insights for exploring potential mechanisms and optimizing its properties. The demonstrated importance of fluorine substitution in improving oral bioavailability for the inhibitor could guide similar modifications for the target compound. []
Compound Description: This series of compounds are pyrimidine derivatives designed and synthesized as potential herbicides. [] They demonstrated notable herbicidal activities against dicotyledonous weeds, particularly in pre- and post-emergence treatments. [] The research highlights the potential of modifying the N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide scaffold for developing new herbicidal agents. []
Relevance: These compounds share the fundamental pyrimidine ring structure with 2-(benzyloxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide. The presence of a trifluoromethyl group in both the target compound and these herbicides suggests a possible common strategy for modulating their physicochemical properties or interacting with biological targets. Although their intended applications differ significantly, understanding the structure-activity relationships of these herbicidal analogues might provide valuable insights for exploring the target compound's properties and potential interactions with biological systems. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.